
Potassium (3,4-difluorophenyl)trifluoroborate
Vue d'ensemble
Description
Potassium (3,4-difluorophenyl)trifluoroborate is a type of organoboron reagent . It is a solid substance that is typically stored at room temperature in an inert atmosphere . The compound has a molecular weight of 219.99 .
Molecular Structure Analysis
The molecular formula of Potassium (3,4-difluorophenyl)trifluoroborate is C6H3BF5K . The InChI code for this compound is 1S/C6H3BCl2F3.K/c8-5-2-1-4 (3-6 (5)9)7 (10,11)12;/h1-3H;/q-1;+1 .Chemical Reactions Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are often employed in the Suzuki-Miyaura cross-coupling reaction, which is one of the most powerful means to effect this type of transformation .Physical And Chemical Properties Analysis
Potassium (3,4-difluorophenyl)trifluoroborate is a solid substance that is typically stored at room temperature in an inert atmosphere . The compound has a molecular weight of 219.99 .Applications De Recherche Scientifique
- Results/Outcomes: Successful formation of new carbon-carbon bonds, enabling the synthesis of diverse organic compounds .
- Results/Outcomes: Enhanced fluorescence properties for use in biological studies and imaging applications .
Cross-Coupling Reactions in Organic Synthesis:
Functional Fluorophores for Sensing and Cellular Imaging:
Iron Transport and Siderophores:
Orientations Futures
Propriétés
IUPAC Name |
potassium;(3,4-difluorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF5.K/c8-5-2-1-4(3-6(5)9)7(10,11)12;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVLBYHLJEFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF5K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682505 | |
| Record name | Potassium (3,4-difluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3,4-difluorophenyl)trifluoroborate | |
CAS RN |
1033592-49-2 | |
| Record name | Potassium (3,4-difluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1422069.png)
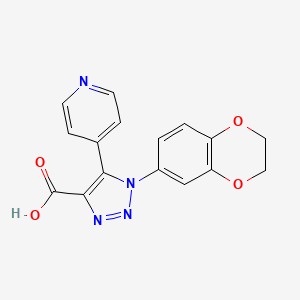
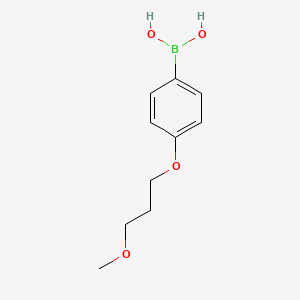
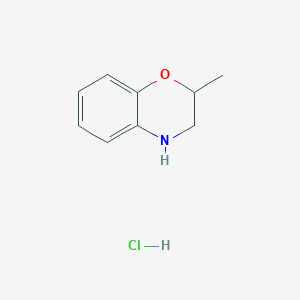
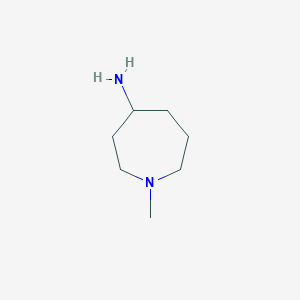

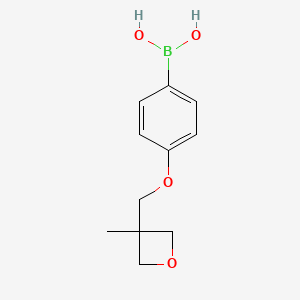


![2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1422088.png)
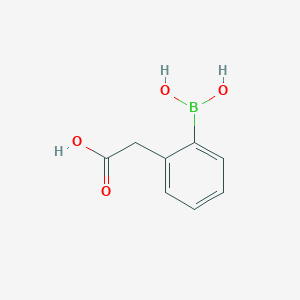

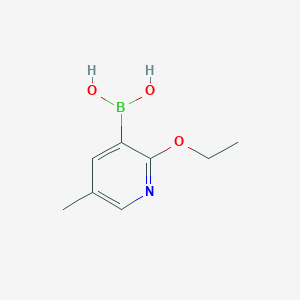
![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)